

Ddr1-IN-8 solubility in DMSO and cell culture media

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Compound of Interest

Compound Name: Ddr1-IN-8

Cat. No.: B12389054

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Technical Support Center: Ddr1-IN-8

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of **Ddr1-IN-8** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **Ddr1-IN-8** in DMSO?

A1: While specific quantitative solubility data for **Ddr1-IN-8** in DMSO is not readily available in the provided search results, data for a closely related and structurally similar compound, Ddr1-IN-1, can be used as a guideline. The solubility of Ddr1-IN-1 in DMSO is very high. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.^{[1][2]} Sonication may also aid in dissolution.^{[2][3]}

Q2: How do I prepare a stock solution of **Ddr1-IN-8** in DMSO?

A2: To prepare a stock solution, dissolve **Ddr1-IN-8** in fresh, anhydrous DMSO to your desired high concentration (e.g., 10 mM or higher). If the compound does not dissolve readily, gentle warming and/or sonication can be applied.^[2] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.^[2]

Q3: What is the solubility of **Ddr1-IN-8** in cell culture media?

A3: **Ddr1-IN-8**, like many kinase inhibitors, is expected to have very low solubility in aqueous solutions such as cell culture media. Direct dissolution in media is not recommended. Instead, a concentrated stock solution in DMSO should be prepared first and then serially diluted into the cell culture medium to the final working concentration.

Q4: I observed precipitation when I added my DMSO stock solution to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. Here are some troubleshooting steps:

- Decrease the final concentration: The final concentration of **Ddr1-IN-8** in your experiment may be above its solubility limit in the cell culture medium. Try using a lower final concentration.
- Increase the DMSO percentage: While it is advisable to keep the final DMSO concentration in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity, a slight increase might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to assess its effect on the cells.
- Use a pre-dilution step: Before adding the stock to the final volume of media, you can try a stepwise dilution. For instance, dilute the DMSO stock 1:10 in media, vortex gently, and then add this intermediate dilution to the rest of the media.
- Use a formulation with solubilizing agents: For in vivo studies, and potentially adaptable for some in vitro work, co-solvents and surfactants are used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.^{[2][3]} However, the suitability of these agents for your specific cell type and assay needs to be validated.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound will not dissolve in DMSO.	1. DMSO has absorbed moisture. 2. Compound is at a concentration above its solubility limit.	1. Use fresh, anhydrous DMSO. [1] [2] 2. Try gentle warming or sonication. [2] [3] 3. Prepare a less concentrated stock solution.
Precipitate forms in cell culture medium.	1. Final concentration is too high. 2. Insufficient mixing.	1. Lower the final working concentration of Ddr1-IN-8. 2. Ensure rapid and thorough mixing upon adding the DMSO stock to the medium.
Inconsistent experimental results.	1. Instability of the compound in aqueous media. 2. Degradation of stock solution due to multiple freeze-thaw cycles.	1. Prepare fresh dilutions in media for each experiment. 2. Aliquot the DMSO stock solution to avoid repeated freezing and thawing. [2]

Quantitative Data Summary

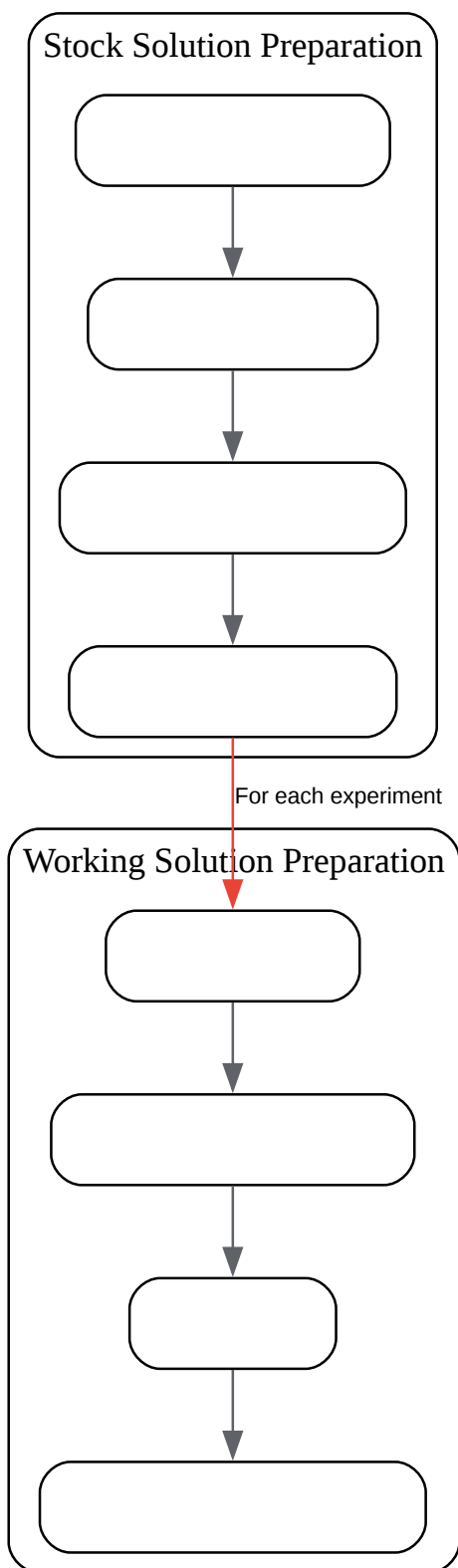
The following table summarizes the solubility of the related compound Ddr1-IN-1, which can be used as an estimate for **Ddr1-IN-8**.

Compound	Solvent	Solubility	Molar Concentration	Notes
Ddr1-IN-1	DMSO	100 mg/mL	180.97 mM	Use fresh DMSO; sonication may be needed. [1] [2]

Experimental Protocols & Visualizations

Experimental Workflow: Preparing Ddr1-IN-8 Working Solution

The following workflow diagram illustrates the recommended procedure for preparing a working solution of **Ddr1-IN-8** for cell culture experiments.

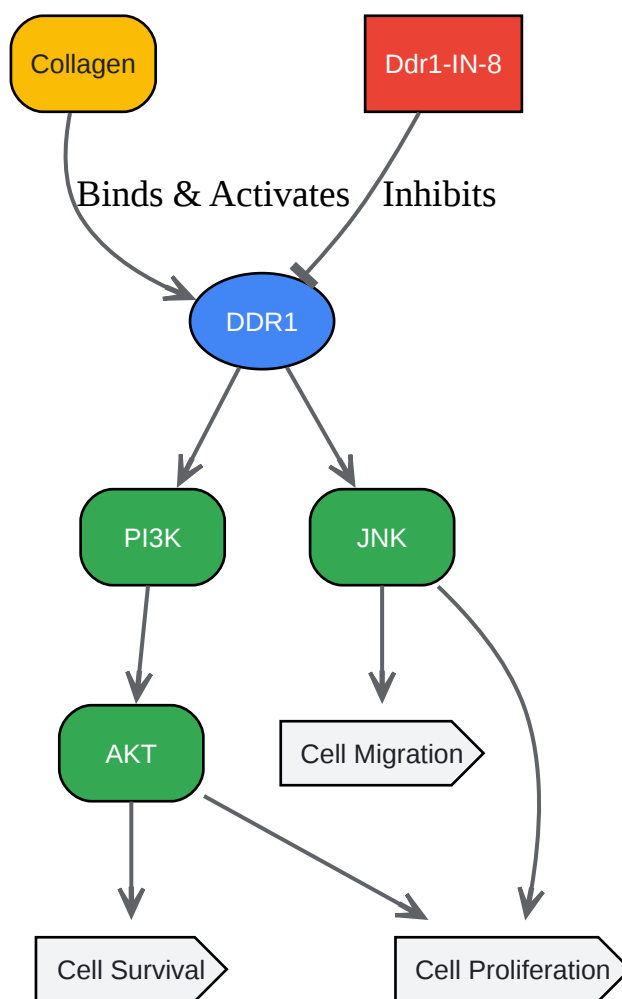


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Workflow for preparing **Ddr1-IN-8** solutions.

DDR1 Signaling Pathway

Ddr1-IN-8 is a potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) and DDR2.[4] DDR1 is a receptor tyrosine kinase that is activated by collagen.[5][6] Upon activation, DDR1 can initiate several downstream signaling pathways implicated in cancer progression, including cell proliferation, migration, and survival.[6][7] The diagram below illustrates a simplified overview of the DDR1 signaling cascade.



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Simplified DDR1 signaling pathway.

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